What is the structure of Cyclopentyl tosylate?
What is the structure of Cyclopentyl tosylate?
An In-depth Technical Guide to Cyclopentyl Tosylate
Introduction
Cyclopentyl tosylate (C₁₂H₁₆O₃S) is an organic sulfonate ester of significant interest in the fields of organic synthesis and medicinal chemistry. It is formed from cyclopentanol and p-toluenesulfonyl chloride (tosyl chloride).[1] The compound is primarily characterized by a cyclopentyl ring attached to a tosylate group. The tosylate group is an excellent leaving group, making Cyclopentyl tosylate a versatile alkylating agent for introducing a cyclopentyl moiety into various molecules.[1] This property is extensively leveraged in the synthesis of complex organic structures, including active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.
Chemical Structure and Properties
Cyclopentyl tosylate's structure consists of a five-membered cyclopentane ring linked to the sulfur atom of a p-toluenesulfonate (tosylate) group via an ester bond. The tosylate group itself is composed of a p-tolyl group (a benzene ring substituted with a methyl group at the para position) attached to a sulfonyl group (-SO₂-).
Chemical Identification
The key identifiers for Cyclopentyl tosylate are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | cyclopentyl 4-methylbenzenesulfonate | [2] |
| Synonyms | Cyclopentyl p-toluenesulfonate, p-Toluenesulfonic acid cyclopentyl ester | [2] |
| CAS Number | 3558-06-3 | [2] |
| Molecular Formula | C₁₂H₁₆O₃S | [1][2] |
| InChIKey | ZWOQVPFVARFZSF-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Quantitative physical and chemical data for Cyclopentyl tosylate are presented below.
| Property | Value | Reference |
| Molecular Weight | 240.32 g/mol | [2] |
| Appearance | Crystalline solid (typical) | [1] |
| Reactivity | Acts as an alkylating agent | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of Cyclopentyl tosylate.
| Spectroscopic Technique | Characteristic Peaks | Reference |
| ¹H NMR | δ 7.2–7.8 ppm (protons of the tosyl group), δ 1.5–2.0 ppm (protons of the cyclopentyl group) | [1] |
| IR Spectroscopy | ~1360 cm⁻¹ and ~1170 cm⁻¹ (S=O stretching of the sulfonate ester) | [1] |
| Mass Spectrometry | Molecular ion peak (m/z) at 260 (for C₁₂H₁₆O₃S) | [1] |
Synthesis of Cyclopentyl Tosylate
The most common and well-documented method for synthesizing Cyclopentyl tosylate is through the reaction of cyclopentanol with p-toluenesulfonyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of cyclopentanol attacks the electrophilic sulfur atom of the tosyl chloride.[1]
Experimental Protocol: Synthesis from Cyclopentanol
This protocol details the laboratory-scale synthesis of Cyclopentyl tosylate.
Materials and Reagents:
-
Cyclopentanol
-
p-Toluenesulfonyl chloride (p-TsCl)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane or diethyl ether
-
1M Hydrochloric acid (ice-cold)
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve cyclopentanol (1.0 equivalent) in anhydrous dichloromethane. Cool the flask in an ice bath to 0–5°C.
-
Addition of Base: Add anhydrous pyridine (2.5 equivalents) or triethylamine (3.0 equivalents) to the solution while stirring.[1]
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the cooled solution. Maintain the temperature between 0–5°C during the addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature (20–25°C) and stir for 4–6 hours.[1]
-
Workup - Quenching: After the reaction is complete, quench the excess p-TsCl by adding ice-cold 1M hydrochloric acid.[1]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Workup - Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[1]
-
Purification: The resulting crude product, a crystalline solid, can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield the final product with 75–85% isolated yield.[1]
Reactivity and Applications in Drug Development
The primary utility of Cyclopentyl tosylate in organic chemistry stems from the fact that the tosylate anion is a superb leaving group. The p-toluenesulfonate ion is highly stabilized by resonance, which weakens the C-O bond of the ester.
Mechanism of Action in Synthesis
In nucleophilic substitution (Sₙ2) and elimination (E2) reactions, Cyclopentyl tosylate serves as an excellent electrophile.[1] A nucleophile can attack the carbon atom bonded to the tosylate group, displacing the tosylate and forming a new bond. This mechanism is fundamental to its role as an alkylating agent for introducing the cyclopentyl group.[1]
Role in Drug Development
Cyclopentyl tosylate is not typically an active pharmaceutical ingredient itself but rather a key intermediate in the synthesis of more complex molecules. The cyclopentyl moiety is present in a number of therapeutic agents, and Cyclopentyl tosylate provides a reliable method for its incorporation. Its use allows for the construction of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, which is crucial when dealing with sensitive functional groups in multi-step syntheses of drug candidates.
Conclusion
Cyclopentyl tosylate is a valuable and versatile reagent in modern organic synthesis. Its well-defined structure, characterized by a reactive tosylate leaving group attached to a cyclopentyl ring, makes it an ideal precursor for a wide range of chemical transformations. The straightforward and high-yielding synthesis protocol further enhances its utility for researchers and professionals in the field of drug development and fine chemical manufacturing. A thorough understanding of its properties and reactivity is essential for its effective application in the synthesis of novel and complex molecular architectures.
